molecular formula C6H4BrClN4S B1338107 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine CAS No. 54346-33-7

8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

Cat. No. B1338107
CAS RN: 54346-33-7
M. Wt: 279.55 g/mol
InChI Key: GREOHWDIFQPWJF-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine is a chemical compound with the molecular formula C6H4BrClN4S . It has been used in the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine involves a reaction with a primary amine and DIPEA in a dichloromethane solution at 0°C . The reaction is stirred at room temperature for 0.5 to 24 hours .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine consists of a pyrazolo[1,5-a][1,3,5]triazine core with bromo, chloro, and methylthio substituents .


Chemical Reactions Analysis

The chemical reactions involving 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine primarily include its use as a starting material in the synthesis of various bioactive compounds .

Scientific Research Applications

Synthesis of Related Compounds

This compound serves as a precursor in the synthesis of various pyrazolo[1,5-a][1,3,5]triazine derivatives. These derivatives are explored for their potential biological activities, including antiviral, antibacterial, and anticancer properties .

Fluorophore Development

Due to its structural characteristics, this compound is used in the development of fluorophores. Fluorophores are crucial in bioimaging and sensing applications, where they help in visualizing and tracking biological processes at the molecular level .

Material Science

In material science, the compound’s derivatives show promise in the creation of new materials with specific optical properties. These materials can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Sensing

The compound can be modified to create sensors that detect the presence of specific chemicals or ions. This application is particularly useful in environmental monitoring and industrial process control .

Pharmaceutical Research

Researchers are investigating the use of this compound in pharmaceuticals, particularly as a scaffold for developing new drugs with improved efficacy and reduced side effects .

Catalysis

The compound’s derivatives may act as catalysts in various chemical reactions, potentially increasing the efficiency of these processes and reducing the need for harsh conditions or toxic chemicals .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be used to develop new pesticides or herbicides, offering more effective and environmentally friendly solutions for crop protection .

Advanced Therapeutics

There is ongoing research into the use of this compound in advanced therapeutic techniques, such as targeted drug delivery systems, which aim to deliver medication directly to diseased cells while minimizing impact on healthy ones .

Safety And Hazards

The safety data for 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine indicates that it may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding eye contact and wearing protective gloves .

properties

IUPAC Name

8-bromo-4-chloro-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4S/c1-13-6-10-4-3(7)2-9-12(4)5(8)11-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREOHWDIFQPWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512877
Record name 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

CAS RN

54346-33-7
Record name 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Laufer, SW Li, Y Liu, G Ng, Y Lang, M Feher… - Bioorganic & medicinal …, 2016 - Elsevier
TTK/Mps1 is a key kinase controlling progression of cell division via participation in the mitotic spindle assembly checkpoint and is overexpressed in a number of human cancers. Herein …
Number of citations: 19 www.sciencedirect.com

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